REACTION_SMILES
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[NH3:17].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1.[OH2:16].[o:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([S:12](=[O:13])(=[O:14])[Cl:15])[cH:10][cH:11]1>>[o:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([S:12](=[O:13])(=[O:14])[NH2:17])[cH:10][cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(-c2cnco2)cc1
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1ccc(-c2cnco2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |